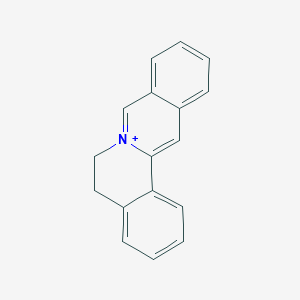

5,6-Dihydrodibenzo(a,g)quinolizinium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19716-69-9 |

|---|---|

Molecular Formula |

C17H14N+ |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C17H14N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,11-12H,9-10H2/q+1 |

InChI Key |

UICBHOXXGLYZJH-UHFFFAOYSA-N |

SMILES |

C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |

Canonical SMILES |

C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |

Synonyms |

2,3,11-trimethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine protoberberine protoberberine hydroxide protoberberine iodide |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 5,6 Dihydrodibenzo A,g Quinolizinium System

Phytochemical Distribution across Plant Families and Genera

The 5,6-dihydrodibenzo[a,g]quinolizinium core is a characteristic feature of quaternary protoberberine alkaloids, which are found in several plant families.

Dominant Presence in Berberidaceae, Ranunculaceae, Papaveraceae, Menispermaceae, and Rutaceae

Quaternary protoberberine alkaloids are prominently found in a number of plant families, including Berberidaceae, Ranunculaceae, Papaveraceae, Menispermaceae, and Rutaceae. muni.cznih.govoup.com These plant families are known for producing a diverse array of these alkaloids. oup.com For instance, the genus Berberis within the Berberidaceae family is a major natural source of berberine (B55584), with the bark of B. vulgaris containing about 5% of this alkaloid. nih.gov Similarly, jatrorrhizine, another protoberberine alkaloid, is isolated from various species within these families. nih.gov Coptisine is also a constituent found in the Papaveraceae, Ranunculaceae, and Berberidaceae families. nih.gov

Quantitative and Diversified Production in Coptis Species

Species belonging to the genus Coptis, a member of the Ranunculaceae family, are particularly noteworthy for their substantial and varied production of protoberberine alkaloids. oup.com The rhizomes of Coptis species, known as Coptidis Rhizoma, are rich in these compounds, with the total content of over 20 different protoberberine components ranging from 5% to 10%. oup.com A study involving the quantitative determination of five key alkaloids (berberine, coptisine, palmatine (B190311), jatrorrhizine, and epiberberine) in various Coptis species from China highlighted the significant levels of these compounds. nih.gov The primary active constituents of Coptidis Rhizoma are recognized as a group of benzylisoquinoline alkaloids that feature the 5,6-dihydrodibenzo[a,g]quinolizinium system. oup.com

Examples of Naturally Occurring Quaternary Protoberberine Alkaloids Derived from the 5,6-Dihydrodibenzo[a,g]quinolizinium System

Several well-known quaternary protoberberine alkaloids are derived from the 5,6-dihydrodibenzo[a,g]quinolizinium scaffold. These include:

Berberine: This bright yellow alkaloid is found in the roots, rhizomes, and stem bark of various plants, including those from the Berberis genus (like barberry and Oregon grape), Coptis chinensis (Chinese goldthread), and Hydrastis canadensis (goldenseal). wikipedia.orgdroracle.aiwebmd.com It is a quaternary ammonium (B1175870) salt belonging to the protoberberine group of isoquinoline (B145761) alkaloids. ffhdj.com

Palmatine: This protoberberine alkaloid is present in a variety of plants such as Coptis chinensis, Phellodendron amurense, and Tinospora cordifolia. nmppdb.com.ngwikipedia.organtropocene.it

Jatrorrhizine: This alkaloid is isolated from numerous medicinal plants, including species of Berberis, Tinospora, and Coptis chinensis. nih.govnih.govresearchgate.net It is a protoberberine alkaloid found in plant families like Annonaceae, Berberidaceae, Menispermaceae, Papaveraceae, Ranunculaceae, and Rutaceae. nih.govresearchgate.net

Coptisine: This alkaloid is a major component of plants like Coptis chinensis (Chinese goldthread) and is also found in greater celandine and opium. nih.govwikipedia.org It shares the same isoquinoline parent structure as other protoberberine alkaloids but differs in its substituent groups. taylorandfrancis.com

Pseudopalmatine: This compound is a regioisomer of palmatine, with a different substitution pattern on the 5,6-dihydrodibenzo[a,g]quinolizinium core. muni.czmuni.cz

Biogenetic Origin and Enzymatic Transformations of the 5,6-Dihydrodibenzo[a,g]quinolizinium Core

The intricate structure of the 5,6-dihydrodibenzo[a,g]quinolizinium system is the result of a complex biosynthetic pathway within plants.

Derivation from Tyrosine

The biosynthesis of protoberberine alkaloids, which are built upon the 5,6-dihydrodibenzo[a,g]quinolizinium framework, originates from the amino acid L-tyrosine. muni.czwikipedia.org Two molecules of tyrosine are utilized in the pathway. wikipedia.org One tyrosine molecule contributes to the phenethylamine (B48288) portion of the tetrahydroisoquinoline ring system via L-DOPA, while the other provides the remaining carbon atoms through 4-hydroxyphenylacetaldehyde. wikipedia.org This initial phase sets the stage for the construction of the core alkaloid structure.

Elucidation of Stereospecific Biosynthetic Steps for Protoberberine Alkaloids (e.g., (S)-Reticuline Pathway)

The formation of the protoberberine skeleton is a highly specific process involving a series of enzymatic reactions. A key intermediate in this pathway is (S)-reticuline. wikipedia.orgnih.govwustl.edu The biosynthesis of berberine, a representative protoberberine alkaloid, illustrates this complexity. The pathway from L-tyrosine to berberine involves thirteen distinct enzymatic steps. pnas.org

The stereoselective conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE), is a critical and rate-limiting step in the biosynthesis of protoberberine alkaloids. nih.gov This enzyme forms the characteristic berberine bridge, a key structural feature of these compounds. wikipedia.org Following the formation of (S)-scoulerine, further enzymatic modifications, such as methylations and oxidations, lead to the diverse array of protoberberine alkaloids found in nature. nih.govresearchgate.net For instance, in the biosynthesis of berberine, (S)-scoulerine is converted to (S)-canadine by canadine (B1168894) synthase (CAS), which is then oxidized to produce berberine. nih.govresearchgate.net The biosynthesis of palmatine also proceeds from (S)-scoulerine through a series of methylation and oxidation steps. nih.gov

The entire biosynthetic network is a testament to the intricate and specific enzymatic machinery that has evolved in these plants to produce the 5,6-dihydrodibenzo[a,g]quinolizinium system and its derivatives. oup.comresearchgate.net

Hydroxylases

Hydroxylases, typically cytochrome P450 monooxygenases, introduce hydroxyl groups onto the alkaloid skeleton, providing sites for further modification, such as O-methylation.

(S)-N-methylcoclaurine 3′-hydroxylase (NMCH/CYP80B3): This enzyme is responsible for the 3'-hydroxylation of (S)-N-methylcoclaurine, a critical step in the biosynthesis of (S)-reticuline. nih.gov

Bacterial Hydroxylation: Research has also identified bacterial enzymes capable of hydroxylating the protoberberine core. For instance, Sphingobium sp. strain BD3100 can convert berberine to 11-hydroxyberberine and palmatine to 11-hydroxypalmatine. nih.gov This activity is inhibited by cytochrome P450 inhibitors, suggesting the involvement of a P450-type hydroxylase. nih.gov

Methylenedioxy Bridge-Forming Cytochrome P450 Enzymes

A key decorative feature of many protoberberine alkaloids is the presence of a methylenedioxy bridge (a -O-CH₂-O- group) on the aromatic rings. This structure is formed from an ortho-methoxyphenol functionality via an oxidative reaction catalyzed by specific cytochrome P450 enzymes.

CcCYP719A1 (Canadine Synthase): Identified in Coptis chinensis, this enzyme is a versatile methylenedioxy bridge-forming enzyme. oup.com It catalyzes the conversion of (S)-tetrahydrocolumbamine into (S)-canadine (also known as tetrahydroberberine) by forming the bridge on ring A of the protoberberine backbone. acs.orgoup.com Notably, CcCYP719A1 can also install a methylenedioxy bridge on ring D, demonstrating its role in diverging the metabolic flux towards different protoberberine components. oup.com

Other CYP719A enzymes: The CYP719A subfamily contains several enzymes responsible for forming these bridges. For example, CYP719A21 has also been identified as a canadine synthase. acs.org

Methodologies for Isolation and Purification of 5,6 Dihydrodibenzo A,g Quinolizinium Derived Alkaloids from Plant Sources

Chemical Synthesis of the 5,6-Dihydrodibenzo[a,g]quinolizinium Skeleton

The construction of the tetracyclic 5,6-dihydrodibenzo[a,g]quinolizinium framework can be achieved through various synthetic strategies, primarily focusing on the formation of the constituent isoquinoline (B145761) core and subsequent ring closures.

Strategic Approaches for Constructing the Isoquinoline Core

The isoquinoline moiety is a fundamental building block in the synthesis of protoberberine alkaloids. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain foundational for assembling substituted isoquinoline and tetrahydroisoquinoline cores. ijpsjournal.com Modern approaches, however, have introduced more efficient and versatile methodologies.

Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful, atom-economical routes to construct substituted isoquinolines. ijpsjournal.com For instance, a rhodium(III)-catalyzed C-H functionalization has been utilized to combine densely substituted enol silanes with hydroxamic esters to produce 3-hydroxydihydroisoquinolones, which can be converted to isoquinolones. acs.orgescholarship.org This method allows for the introduction of diverse substitution patterns on the A and D rings of the protoberberine scaffold. acs.orgnih.gov

Another modern strategy involves a palladium-catalyzed enolate arylation to form the isoquinoline core. researchgate.net This modular route offers high yields and allows for the rapid synthesis of various protoberberine members. researchgate.net

Total Synthesis Pathways for Canonical Protoberberine Alkaloids (e.g., Berberine)

A unified strategy for the synthesis of berberine (B55584), coptisine, and jatrorrhizine has been developed, featuring an efficient intramolecular Friedel-Crafts alkoxyalkylation to establish the isoquinolinium core. nih.gov This approach has enabled some of the shortest and most efficient syntheses of these alkaloids to date. nih.gov

Other notable total syntheses of berberine include a route involving a Rh/Ir-catalyzed C–H annulation and a one-pot approach for the simultaneous construction of the B and C rings via a Rh-catalyzed cascade C–H annulation. rsc.org An intermolecular Heck reaction has also been employed to assemble the berberine framework. nih.gov

Modular Synthetic Routes for Diversified Analogues via Coupling Partners

The development of modular synthetic strategies allows for the derivatization of all four rings of the protoberberine scaffold, facilitating the preparation of diverse analogues. acs.orgnih.gov A convergent strategy developed by the Kou lab integrates an oxidative Rh(III)-catalyzed C–H functionalization to couple various silyl enol ethers and hydroxamic esters. acs.orgnih.gov This modularity enables the synthesis of a wide range of protoberberine-type alkaloids by simply changing the coupling partners. acs.orgnih.gov

This approach stands out as it is capable of modifying all four rings of the tetracyclic scaffold, which is a limitation in many previous protoberberine syntheses. acs.orgnih.gov This flexibility is crucial for exploring structure-activity relationships and developing new bioactive compounds.

Regioselective Introduction of Substituents on the 5,6-Dihydrodibenzo[a,g]quinolizinium Scaffold

The biological activity of 5,6-dihydrodibenzo[a,g]quinolizinium derivatives can be significantly influenced by the position and nature of substituents on the tetracyclic framework. Therefore, regioselective functionalization is a key aspect of their derivative chemistry.

Functionalization at Aryl and Dihydroisoquinoline Moieties (e.g., C-1, C-2, C-3, C-4, C-9, C-10, C-11)

Substituents are most commonly found at positions C-2, C-3, C-9, and C-10 of the 5,6-dihydrodibenzo[a,g]quinolizinium skeleton. muni.cz However, compounds with substituents at C-1, C-4, and C-11 have also been isolated from natural sources. muni.cz

Synthetic strategies that allow for the modification of the A and D rings (which contain these positions) often start with appropriately substituted precursors. For example, the modular synthesis approach using C-H functionalization allows for the incorporation of various functional groups on these rings by using different silyl enol ethers and hydroxamic esters as starting materials. acs.orgnih.gov

| Position | Type of Functionalization | Example Compound | Reference |

| C-2, C-3, C-9, C-10 | Methoxy (B1213986) groups | Berberine | acs.org |

| C-2, C-3, C-10, C-11 | Methoxy groups | Pseudopalmatine | muni.cz |

Specific Modifications at C-5, C-8, and C-13 Positions

Modifications at the C-5, C-8, and C-13 positions of the 5,6-dihydrodibenzo[a,g]quinolizinium scaffold can lead to significant changes in chemical reactivity and biological properties.

The iminium bond between N-7 and C-8 is susceptible to nucleophilic attack, leading to the formation of adducts with substituents at the C-8 position. muni.cz For example, the introduction of a hydroxyl group at C-8, along with the saturation of the C-7-C-8 double bond, has been shown to decrease the cytotoxicity of berberine. nih.gov

The C-13 position can also be functionalized. For instance, a palladium-catalyzed enolate arylation strategy has been used to introduce substituents at this position. acs.org While less common, compounds with substituents at the C-5 position have also been isolated from natural sources. muni.cz

| Position | Type of Modification | Effect | Reference |

| C-8 | Introduction of a hydroxyl group and saturation of the N-C8 double bond | Decreased cytotoxicity | nih.gov |

| C-13 | Introduction of various substituents via palladium-catalyzed enolate arylation | Diversification of analogues | acs.org |

Incorporation of Diverse Functional Groups

The 5,6-dihydrodibenzo[a,g]quinolizinium scaffold allows for the introduction of a wide array of functional groups, which significantly influences the properties of the resulting derivatives. The most common substituents include hydroxyl, methoxy, and methylenedioxy groups, typically found at positions 2, 3, 9, 10, and 11. acs.orgmuni.cz

Beyond these naturally occurring substitutions, synthetic efforts have focused on introducing other functionalities. Alkyl and aryl groups have been incorporated to modulate the steric and electronic properties of the molecule. For instance, the presence of a biphenyl substituent at either the 2- or 12-position has been shown to enhance the antibacterial potency of dibenzo[a,g]quinolizin-7-ium derivatives. nih.gov Halogenated derivatives have also been synthesized, often to serve as intermediates for further cross-coupling reactions or to act as probes in biological studies.

The introduction of sulfonate groups is another key functionalization strategy. For example, the reaction of berberrubine (B190655), a derivative of berberine, with alkyl sulfochlorides leads to the formation of 9-O-sulfonates. nih.gov These sulfonate derivatives can serve as precursors for further chemical transformations.

The following table summarizes the common functional groups incorporated into the 5,6-dihydrodibenzo[a,g]quinolizinium skeleton and their typical positions.

| Functional Group | Typical Position(s) | Reference(s) |

| Hydroxyl | 2, 3, 9, 10, 11 | acs.orgmuni.cz |

| Methoxy | 2, 3, 9, 10, 11 | acs.orgmuni.cz |

| Methylenedioxy | 2, 3, 9, 10 | acs.orgnih.gov |

| Alkyl | 8, 13 | acs.org |

| Aryl | 2, 12 | nih.gov |

| Halogen (Bromo) | 12 | nih.gov |

| Sulfonate | 9 | nih.gov |

Exploration of Reaction Mechanisms in Derivatization

Nucleophilic Addition to the Iminium Bond (C=N+)

The quaternary iminium cation (C=N+) in the 5,6-dihydrodibenzo[a,g]quinolizinium ring system is electrophilic and thus susceptible to nucleophilic attack. muni.cznih.gov This reactivity is a cornerstone of its derivatization chemistry. A prominent example is the addition of nucleophiles to the C-8 position. muni.cz Strong bases, such as hydroxides, can attack this position to form a covalently bonded adduct, a type of non-classical base. muni.cz Similarly, alkoxides (NaOR) can react with quaternary protoberberine alkaloids to yield 8-alkoxy-7,8-dihydro derivatives. These adducts are often unstable and can readily revert to the quaternary iminium form in an acidic environment. muni.cz

Photochemical Reactions and Sensitization Processes

Photochemical reactions offer a unique avenue for the functionalization of the 5,6-dihydrodibenzo[a,g]quinolizinium core. One notable example is the dye-sensitized photo-oxygenation of protoberberine alkaloids. This process can lead to the formation of oxidized derivatives, such as 13-oxidonorcoralyne from 8-norcoralyne chloride. rsc.org These reactions typically involve the generation of singlet oxygen, which then reacts with the electron-rich aromatic system. Such transformations are significant as they can mimic biosynthetic pathways and provide access to novel molecular scaffolds. rsc.org

Acid-Base Transformations and Formation of Non-Classical Bases

The quaternary nature of the 5,6-dihydrodibenzo[a,g]quinolizinium cation means it does not undergo protonation or deprotonation in the classical sense. However, its interaction with bases is a key chemical feature. In the presence of a strong base, these iminium cations are converted into their corresponding non-classical bases. muni.cz Unlike typical alkaloids that have a basic nitrogen atom, the "base" form of these compounds is characterized by the covalent addition of a hydroxyl group to the electrophilic C-8 position of the iminium bond. muni.cz This transformation results in a significant change in the electronic and structural properties of the molecule. Phenolic quaternary protoberberine alkaloids can exhibit color changes in response to pH shifts, a property that is linked to these acid-base transformations. muni.cz

Intra- and Intermolecular Cyclization Reactions (e.g., Sultone Ring Formation)

Intramolecular cyclization reactions are a powerful tool for constructing complex polycyclic systems based on the 5,6-dihydrodibenzo[a,g]quinolizinium framework. A noteworthy example is the formation of a sultone ring. The reaction of berberrubine with aliphatic sulfonyl chlorides, in the presence of a base, can lead to the formation of novel polycyclic compounds where a sultone ring is condensed to the C and D rings of the protoberberine core. nih.gov This reaction is believed to proceed via the initial formation of a 9-O-sulfonate, followed by an intramolecular cyclization involving the C-8 position to form a new C-C bond and the sultone ring. nih.gov The stereoselectivity of this reaction has been observed, leading to specific configurations of the newly formed cyclic system. nih.gov

Mannich Reactions in Structural Elaboration

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that has been effectively employed in the structural elaboration of 5,6-dihydrodibenzo[a,g]quinolizinium derivatives, particularly berberine. nih.gov This reaction introduces an aminomethyl functionality into the molecule. For instance, a Mannich base functionality has been successfully introduced at the C-12 position of berberine. nih.gov The synthesis of these Mannich base derivatives typically involves the reaction of a precursor like berberrubine (which has a reactive phenolic hydroxyl group) with formaldehyde and an appropriate secondary amine, such as a piperazine derivative. nih.gov This aminomethylation can enhance the pharmacological properties of the parent compound. nih.gov

Palladium-Catalyzed Arylation and in situ Functionalization

A concise and efficient approach to the synthesis of the protoberberine skeleton, which incorporates the 5,6-dihydrodibenzo[a,g]quinolizinium moiety, utilizes a palladium-catalyzed enolate arylation as a key step. This method allows for the rapid construction of the isoquinoline core of these alkaloids. By combining enolate arylation with in situ functionalization, substituents can be regioselectively introduced at the C13 position of the alkaloid. This strategy has been successfully applied to the total synthesis of dehydrocorydaline.

The versatility of this modular route facilitates the synthesis of various members of the protoberberine family, such as pseudocoptisine and palmatine (B190311), by simply altering the readily available aryl bromide and ketone coupling partners. Furthermore, this approach avoids the use of traditional electrophilic aromatic substitution reactions for the construction of the isoquinoline ring system. This allows for direct access to analogues with a broader range of electronic properties, including fluorine-containing derivatives.

A general representation of this synthetic approach is outlined below:

| Reactant A | Reactant B | Catalyst/Reagents | Key Transformation | Product |

| Substituted Aryl Bromide | Substituted Ketone | Palladium catalyst, Base | C-C bond formation via enolate arylation | Isoquinoline precursor |

| Isoquinoline precursor | Alkylating/Acylating agent | Base | In situ functionalization of the enolate | C13-substituted isoquinoline precursor |

This methodology represents a significant advancement in the synthesis of protoberberine alkaloids, offering high yields and modularity for the generation of diverse derivatives.

Aromatization and Reductive Amination Sequences

The construction of the tetracyclic framework of the 5,6-dihydrodibenzo[a,g]quinolizinium system often involves a final ring closure and aromatization. Following the initial construction of a substituted isoquinoline or a related precursor, various strategies can be employed to complete the synthesis.

One notable approach involves a one-pot cascade synthesis that culminates in the formation of the protoberberine alkaloid. This sequence can include a Stevens rearrangement of an ammonium (B1175870) ylide followed by aromatization under air to yield the final quinolizinium (B1208727) salt.

Another established sequence involves the cyclization of a dicarbonyl intermediate, formed from a palladium-catalyzed α-arylation, with a source of ammonia to generate the isoquinoline ring. Subsequent acid-catalyzed acetal deprotection and in situ aromatization leads to the formation of the B-ring of the protoberberine scaffold. This is often followed by an intramolecular nucleophilic displacement to close the final ring and form the quinolizinium system.

The following table summarizes key transformations in the final stages of protoberberine synthesis:

| Precursor | Reagents/Conditions | Key Transformation(s) | Product |

| Spirocyclic ammonium salt | DIPEA, air | Stevens rearrangement, Aromatization | Protoberberine alkaloid |

| 1,5-Dicarbonyl intermediate | NH₃ source | Isoquinoline formation | Dihydroisoquinoline |

| Substituted dihydroisoquinoline | Acid, heat | Acetal deprotection, Aromatization, Cyclization | 5,6-Dihydrodibenzo[a,g]quinolizinium salt |

Design and Synthesis of Semi-synthetic Libraries for Research Screening

The 5,6-dihydrodibenzo[a,g]quinolizinium scaffold serves as a valuable template for the design and synthesis of semi-synthetic libraries aimed at discovering novel therapeutic agents. By systematically modifying the peripheral substituents of this core structure, libraries of compounds can be generated and screened against various biological targets.

One prominent example is the development of substituted 5,6-dihydrodibenzo[a,g]quinolizinium derivatives as P2X7 receptor antagonists. nih.gov In this work, iminium quaternary protoberberine alkaloids were identified as a novel class of P2X7 antagonists. nih.gov To explore the structure-activity relationships (SAR), semi-synthetic libraries were created by modifying the R¹ and R² groups of the core scaffold. nih.gov These compounds were then evaluated for their ability to inhibit the BzATP-induced uptake of ethidium in HEK-293 cells expressing the human P2X7 receptor, and to block BzATP-induced IL-1β release in differentiated THP-1 cells. nih.gov The screening of these libraries led to the identification of compounds with potent inhibitory efficacy, such as those with alkyl groups at the R¹ position and a 2-NO₂-4,5-dimethoxy-benzyl group at the R² position. nih.gov

The design of such libraries often leverages the known biological activities of the parent natural products. Berberine and other protoberberine alkaloids are known to possess a wide range of pharmacological properties. Systematic structural modifications, particularly at the C-8, C-9, and C-13 positions, have been shown to be an effective strategy for modulating these activities and improving efficacy for various diseases. For instance, berberine can be readily converted to berberrubine, which serves as a key intermediate for generating a series of 9-O-substituted derivatives with distinct pharmacological profiles.

The following table provides examples of compound libraries based on the 5,6-dihydrodibenzo[a,g]quinolizinium scaffold and their corresponding research applications:

| Scaffold/Parent Compound | Positions of Modification | Library Type | Screening Target/Application |

| 5,6-Dihydrodibenzo[a,g]quinolizinium | R¹, R² | Semi-synthetic | P2X7 receptor antagonists nih.gov |

| Berberine | C-9 | Semi-synthetic (from berberrubine) | Various pharmacological targets |

| Berberine | C-8, C-13 | Semi-synthetic | Modulating various biological activities |

| Protoberberine | General | Semi-synthetic | Mitogen-activated protein kinase (MAPK) inhibitors |

The generation of these focused libraries allows for a systematic exploration of the chemical space around the 5,6-dihydrodibenzo[a,g]quinolizinium core, facilitating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets.

Structural Characterization and Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of the 5,6-dihydrodibenzo[a,g]quinolizinium system in solution.

Assignment of 1D (¹H, ¹³C) and 2D NMR Data for Structure Elucidation

One-dimensional (1D) ¹H NMR spectra of protoberberine alkaloids typically show characteristic signals in the aromatic region, as well as distinct resonances for the methylene (B1212753) protons of the partially saturated ring B. researchgate.netresearchgate.net For instance, in berberine (B55584), the proton at position 13 (H-13) appears as a singlet at a downfield chemical shift of approximately 8.7 ppm, a feature often used for quantification. nih.govresearchgate.net

1D ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The quaternary carbons and those bearing heteroatoms exhibit distinct chemical shifts. For example, the C-8 atom, being part of an iminium bond, is significantly deshielded. muni.cz

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for connecting the ¹H and ¹³C signals and unequivocally assembling the molecular structure. muni.cz These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, allowing for a complete and reliable assignment of the entire spin system. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Berberine (a substituted 5,6-dihydrodibenzo[a,g]quinolizinium derivative)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 7.55 (d) | 108.3 |

| 2 | - | 149.8 |

| 3 | - | 147.9 |

| 4 | 6.88 (d) | 105.1 |

| 5 | 3.15 (t) | 28.9 |

| 6 | 4.85 (t) | 55.7 |

| 8 | 9.75 (s) | 145.5 |

| 9 | - | 143.8 |

| 10 | - | 126.7 |

| 11 | 8.10 (d) | 121.5 |

| 12 | 7.85 (d) | 132.9 |

| 13 | 8.85 (s) | 120.4 |

| 2-OCH₃ | 4.05 (s) | 56.1 |

| 3-OCH₃ | 4.15 (s) | 61.9 |

| 9,10-OCH₂O- | 6.10 (s) | 102.2 |

Note: Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions. The compound shown is Berberine, which has methoxy (B1213986) and methylenedioxy substituents on the 5,6-dihydrodibenzo[a,g]quinolizinium core.

Confirmation of Stereochemistry and Conformational Analysis

For the planar, aromatic 5,6-dihydrodibenzo[a,g]quinolizinium cation, stereochemical considerations are minimal. However, in its reduced derivatives, such as tetrahydroprotoberberines, stereochemistry at the chiral centers becomes critical. Conformational analysis of the quaternary protoberberine alkaloids has been investigated using ¹³C NMR spectroscopy. oup.com The chemical shifts of the carbon atoms are sensitive to the conformation of the rings, allowing for the determination of the preferred spatial arrangement of the molecule in solution. oup.com The Nuclear Overhauser Effect (NOE), observed in 1D or 2D NOESY experiments, provides through-space correlations between protons, which is a powerful method for confirming stereochemical relationships and elucidating the three-dimensional structure of these molecules. muni.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of the 5,6-dihydrodibenzo[a,g]quinolizinium cation and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.netufz.denih.govnih.govnih.govresearchgate.netmjcce.org.mk Due to the positive charge inherent to the quinolizinium (B1208727) system, electrospray ionization (ESI) is a particularly well-suited technique.

The high-resolution mass spectrum provides the exact mass of the molecular ion, which allows for the determination of its elemental composition. For the unsubstituted 5,6-dihydrodibenzo[a,g]quinolizinium (C₁₇H₁₄N⁺), the calculated monoisotopic mass is 232.1121 m/z.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic fragmentation pathways. For protoberberine alkaloids, the fragmentation is often characterized by the loss of substituents from the aromatic rings. researchgate.netresearchgate.netkoreascience.kr For instance, in the MS/MS spectrum of berberine, prominent fragment ions correspond to the loss of a methyl radical (CH₃) and methane (B114726) (CH₄) from the methoxy groups. researchgate.net The rigid, conjugated core of the 5,6-dihydrodibenzo[a,g]quinolizinium system is relatively stable, and fragmentation of the ring system itself, such as through a retro-Diels-Alder reaction, is more characteristic of its tetrahydro derivatives. koreascience.kr

Table 2: Characteristic Mass Spectral Fragments for Berberine

| m/z (ion) | Proposed Fragment Identity |

| 336.1231 [M]⁺ | Molecular Ion (Berberine) |

| 321.0978 [M - CH₃]⁺ | Loss of a methyl radical |

| 320.0930 [M - CH₄]⁺ | Loss of methane |

| 306.0778 [M - 2CH₃]⁺ | Loss of two methyl radicals |

| 292.0621 [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Note: This table is based on the fragmentation of berberine, a substituted derivative of 5,6-dihydrodibenzo[a,g]quinolizinium.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most precise and unambiguous structural information for the 5,6-dihydrodibenzo[a,g]quinolizinium system in the solid state. muni.cznih.govresearchgate.net

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 3: Selected Bond Lengths and Angles for Berberine Chloride (a representative 5,6-dihydrodibenzo[a,g]quinolizinium salt)

| Bond | Length (Å) | Angle | Degrees (°) |

| N7-C8 | 1.334(3) | C6-N7-C8 | 121.5(2) |

| C8-C13a | 1.431(3) | N7-C8-C13a | 119.3(2) |

| C5-C6 | 1.515(4) | C5-C6-N7 | 110.2(2) |

| C4a-C5 | 1.509(4) | C4a-C5-C6 | 110.5(2) |

Data is for berberine chloride and is representative of the core structure. nih.gov

Conformational Insights and Dihedral Angles in the Quinolizinium System

The three-dimensional structure of the 5,6-dihydrodibenzo[a,g]quinolizinium cation, the fundamental framework of protoberberine alkaloids, is characterized by a notable deviation from planarity. This structural feature is primarily attributed to the partially saturated B-ring within its tetracyclic system. Detailed conformational analysis, largely derived from X-ray crystallographic studies of various berberine salts, has elucidated the specific geometric parameters governing its shape.

The most significant distortion from a planar conformation is localized in the partially saturated B-ring. This ring typically adopts a twisted half-chair conformation. nih.gov This is structurally evidenced by the significant deviation of the C5 and C6 atoms from the mean plane created by the aromatic A and C rings. nih.gov

Precise measurements of bond lengths and angles within the berberine cation have been established through X-ray diffraction. The iminium N7-C8 bond in ring C is identified as the shortest, a feature consistent with its double bond character. Conversely, the longest bonds are the C4a-C5 (an sp²-sp³ carbon-carbon bond) and C5-C6 (an sp³-sp³ carbon-carbon bond), reflecting their single bond nature within the flexible B-ring. nih.gov

Selected Geometric Parameters for Berberine Derivatives

The following table provides key bond lengths for two different berberine salts, offering a quantitative insight into the molecular geometry. nih.gov

| Bond | Berberine Azide (Å) | Berberine Thiocyanate (Å) |

| N7-C8 | 1.334(3) | 1.332(4) |

Comparison of Dihedral Angles in Berberine Salts

This table showcases the dihedral angle between the two primary aromatic systems in various berberine salts. These data highlight the consistent, albeit somewhat flexible, twist in the 5,6-dihydrodibenzo[a,g]quinolizinium core structure.

| Berberine Salt | Dihedral Angle (°) |

| Berberine Chloride Methanol (B129727) Solvate | 13.91 (4) nih.gov |

| Berberine Azide | ~10 nih.gov |

| Berberine Thiocyanate | ~15 nih.gov |

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

Systematic Analysis of Substituent Effects on Biological Activity

The biological profile of 5,6-dihydrodibenzo[a,g]quinolizinium derivatives is intricately linked to the nature and position of substituents on the tetracyclic framework. A systematic analysis of these substituent effects is paramount for the rational design of new therapeutic agents with enhanced potency and specificity.

Impact of Position and Nature of Substituents

The substitution pattern on the A and D rings of the protoberberine skeleton plays a pivotal role in determining the biological activity. Key positions for substitution include C-2, C-3, C-9, C-10, C-11, C-8, and C-13. The nature of the substituents, ranging from simple hydroxyl and methoxy (B1213986) groups to more complex alkyl, methylenedioxy, and halogen moieties, dictates the molecule's interaction with its biological targets.

Natural protoberberine alkaloids, such as berberine (B55584), are typically functionalized with methoxy and methylenedioxy groups. fiveable.me Berberine itself, with a methylenedioxy group at C-2 and C-3 and methoxy groups at C-9 and C-10, demonstrates a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. fiveable.me A comparative study of berberine and its analogue, berberrubine (B190655), which differ only by a hydroxyl group at C-9 in berberrubine instead of a methoxy group, reveals a significant difference in their topoisomerase II-poisoning activities, underscoring the critical influence of even a minor structural change. nih.gov

Synthetic modifications have further elucidated these relationships. For instance, in the quest for potent P2X7 antagonists, modifications at the R1 and R2 positions of the 5,6-dihydrodibenzo[a,g]quinolizinium core have shown that the introduction of alkyl groups at the R1 position can enhance inhibitory efficacy. nih.govnih.gov

The table below summarizes the influence of various substituents at different positions on the biological activity of 5,6-dihydrodibenzo[a,g]quinolizinium derivatives, based on available research findings.

| Position(s) | Substituent(s) | Biological Activity | Key Findings |

| C-2, C-3, C-9, C-10 | Methoxy, Methylenedioxy | General bioactivity | The substitution pattern of natural protoberberines like berberine is crucial for their broad pharmacological effects. fiveable.me |

| C-9 | Hydroxyl vs. Methoxy | Topoisomerase II inhibition | A hydroxyl group at C-9 (berberrubine) leads to different activity compared to a methoxy group (berberine). nih.gov |

| R1 (position not specified) | Alkyl groups | P2X7 antagonism | Introduction of alkyl groups at this position enhances inhibitory efficacy against the P2X7 receptor. nih.govnih.gov |

| R2 (position not specified) | 2-NO2-4,5-dimethoxy-benzyl | P2X7 antagonism | This specific benzyl (B1604629) group at the R2 position resulted in potent P2X7 antagonists. nih.govnih.gov |

| A-ring (positions not specified) | Guaiacolic (hydroxy and methoxy) | AMPK inhibition | Stepharotudine-type compounds with guaiacolic A-rings showed the greatest inhibitory activity against AMPK. acs.orgnih.gov |

| B-ring | Distorted (non-planar) | AMPK modulation | Deviation from planarity in the B-ring does not substantially impact AMPK modulation. acs.orgnih.gov |

| General | Cationic Quaternary Nitrogen | AMPK activation | The absence of the positive charge on the nitrogen atom was found to abolish AMPK activation ability. acs.orgnih.gov |

Regioisomeric Influences on Efficacy and Selectivity

The spatial arrangement of substituents on the 5,6-dihydrodibenzo[a,g]quinolizinium core, known as regioisomerism, can have a profound impact on the efficacy and selectivity of these compounds. A notable example is the comparison between 2,3,9,10-tetrasubstituted and 2,3,10,11-tetrasubstituted quaternary protoberberine alkaloids (QPAs).

The transformation of 2,3,9,10-substituted berberine derivatives into their 2,3,10,11-substituted counterparts has been a subject of interest in synthetic medicinal chemistry. This structural rearrangement alters the electronic distribution and steric profile of the molecule, which in turn can lead to differential interactions with biological targets. While the available literature frequently highlights the synthesis of 2,3,9,10-tetraoxygenated protoberberine alkaloids, a detailed and direct comparative study on the efficacy and selectivity of these two specific regioisomeric series is an area that warrants further investigation to fully delineate their therapeutic potential.

Correlation between Structural Features and Specific Target Binding Affinities

The structural features of 5,6-dihydrodibenzo[a,g]quinolizinium derivatives are intimately correlated with their binding affinities to specific biological targets. The planar, tetracyclic nature of the scaffold allows for intercalation into DNA, a mechanism underlying the cytotoxic effects of many protoberberine alkaloids. dergipark.org.tr

Beyond DNA, these compounds have been shown to interact with a variety of protein targets. For instance, the inhibitory activity of certain derivatives against the P2X7 receptor is highly dependent on the substituents at the R1 and R2 positions. nih.govnih.gov Similarly, the modulation of AMP-activated protein kinase (AMPK) is influenced by the presence of a cationic charge and the substitution pattern on the A-ring. acs.orgnih.gov

A study on protoberberine alkaloids as inhibitors of the histone methyltransferase G9a identified pseudodehydrocorydaline (CT13) as a novel inhibitor through structure-based virtual screening. Molecular docking analysis suggested that CT13 occupies the binding site of the histone H3 substrate, providing a clear link between its chemical structure and its specific binding to G9a. acs.org

Furthermore, the interaction of six natural protoberberine alkaloids, including berberine, with the P-glycoprotein (P-gp) efflux pump has been investigated. The subtle differences in their substitution patterns were found to affect their capacity as P-gp substrates, highlighting the role of specific structural features in transporter protein interactions. nih.gov

Pharmacophore Definition for the 5,6-Dihydrodibenzo(a,g)quinolizinium Scaffold

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For the 5,6-dihydrodibenzo[a,g]quinolizinium scaffold, a general pharmacophore can be conceptualized based on the accumulated SAR data.

While a universally accepted, target-specific pharmacophore model for all activities of this scaffold has not been defined, key features can be inferred. These generally include:

A planar, aromatic system: The tetracyclic core is crucial for intercalation and π-π stacking interactions with biological targets like DNA and protein aromatic residues.

A cationic center: The quaternary nitrogen atom is often essential for electrostatic interactions and has been shown to be critical for activities such as AMPK activation. acs.orgnih.gov

Specific substitution patterns: The arrangement of hydrogen bond donors and acceptors (e.g., hydroxyl and methoxy groups) and hydrophobic groups at specific positions (C-2, C-3, C-9, C-10, etc.) dictates target selectivity and affinity.

The development of detailed, target-specific pharmacophore models through computational methods is a crucial step in the rational design of novel 5,6-dihydrodibenzo[a,g]quinolizinium-based therapeutic agents. Such models can guide virtual screening campaigns and lead optimization efforts to identify new compounds with improved potency and selectivity. fiveable.me

Elucidation of Molecular Determinants for Enhanced Potency and Specificity

Based on the extensive SAR and SMR studies, several key molecular determinants for enhanced potency and specificity of 5,6-dihydrodibenzo[a,g]quinolizinium derivatives can be elucidated:

The Quaternary Nitrogen: The positive charge on the nitrogen atom is a critical determinant for the biological activity of many derivatives, influencing their interaction with targets like AMPK. acs.orgnih.gov

Oxygenation Pattern: The presence and positioning of oxygen-containing substituents (hydroxyl, methoxy, methylenedioxy) on the A and D rings are fundamental for activity. The conversion of a methoxy group to a hydroxyl group at C-9, for example, can dramatically alter the biological profile. nih.gov

Lipophilicity and Steric Bulk: The introduction of alkyl or substituted benzyl groups can modulate the lipophilicity and steric profile of the molecule, leading to enhanced potency, as seen in the case of P2X7 antagonists. nih.govnih.gov

Planarity and Rigidity: The planar and rigid nature of the tetracyclic system is a key feature for intercalative binding to DNA and interaction with flat binding pockets in proteins. However, some flexibility in certain regions, such as the B-ring, may be tolerated without significant loss of activity for some targets. acs.orgnih.gov

Regioisomerism: The specific arrangement of substituents (e.g., 2,3,9,10- vs. 2,3,10,11-tetrasubstitution) can fine-tune the electronic and steric properties of the molecule, offering a strategy to improve efficacy and selectivity.

Advanced Academic Research Perspectives

Rational Design of New Quinolizinium-Based Pharmacophores and Lead Compounds

The rational design of novel pharmacophores based on the 5,6-dihydrodibenzo[a,g]quinolizinium scaffold is a key strategy in modern medicinal chemistry to develop new therapeutic agents. This approach moves beyond traditional, often serendipitous, drug discovery by leveraging an understanding of the molecular interactions between a compound and its biological target. The core principle is that a molecule's biological effect is determined by its ability to interact favorably with a specific binding site on a protein. nih.gov By analyzing the three-dimensional structure of the target protein, researchers can design molecules with complementary shapes and chemical properties, thereby increasing the probability of achieving a desired biological response. nih.govresearchgate.net

A significant area of application for this rational design approach has been in the development of antagonists for the P2X7 receptor, a protein implicated in inflammatory responses. Researchers have systematically modified the 5,6-dihydrodibenzo[a,g]quinolizinium core, which is characteristic of protoberberine alkaloids, to explore structure-activity relationships. nih.gov For instance, modifications at the R1 and R2 positions of the quinolizinium (B1208727) structure have been shown to significantly impact the compound's inhibitory efficacy against the P2X7 receptor. nih.gov Specifically, the introduction of alkyl groups at the R1 position and a 2-NO2-4,5-dimethoxy-benzyl group at the R2 position resulted in compounds with potent antagonist activity. nih.gov

The process often begins with the identification of a "lead compound," which is a molecule that shows some desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or undesirable metabolic characteristics. Through iterative cycles of computational modeling and chemical synthesis, medicinal chemists can refine the lead compound's structure to enhance its therapeutic potential. nih.gov This can involve introducing or modifying functional groups to block metabolic pathways or to enhance binding affinity with the target receptor. manchester.ac.uk

High-throughput screening (HTS) of large compound libraries can serve as an initial step to identify hits, which are then further optimized through rational design. nih.gov For example, a screening of thousands of compounds might identify a few distinct chemical scaffolds, like the quinolone core, that show promise. nih.gov These initial hits then become the starting point for more focused design and synthesis efforts. The ultimate goal is to develop lead compounds with favorable activity, pharmacokinetic, and toxicological profiles. nih.govnih.gov

| Compound/Pharmacophore | Design Strategy | Target | Key Findings |

| Substituted 5,6-dihydrodibenzo[a,g]quinoliziniums | Modification of R1 and R2 groups to probe structure-activity relationships. nih.gov | P2X7 receptor | Compounds with specific alkyl and benzyl (B1604629) groups showed potent antagonist activity. nih.gov |

| Heterocyclic Quinolones | High-throughput screening followed by modification of the quinolone core. nih.gov | Mycobacterium tuberculosis respiratory chain | Identification of metabolically stable quinolones effective against multi-drug resistant strains. nih.gov |

| Arylquinolines | Design based on the pharmacophoric features of bedaquiline. nih.gov | Mycobacterium tuberculosis H37Rv | Synthesized compounds exhibited good antituberculosis activity and selectivity. nih.gov |

Strategies for Targeted Production of Specific 5,6-Dihydrodibenzo(a,g)quinolizinium Components through Metabolic Engineering

Metabolic engineering offers a powerful and sustainable alternative to chemical synthesis for the production of complex natural products like 5,6-dihydrodibenzo[a,g]quinolizinium alkaloids. This field of synthetic biology focuses on redesigning the metabolism of microorganisms to enhance the production of desired chemicals. nih.gov By introducing heterologous genes from plants and bacteria into a microbial host, such as Saccharomyces cerevisiae (baker's yeast), it is possible to reconstruct entire biosynthetic pathways. acs.org

A significant achievement in this area has been the engineering of S. cerevisiae to produce berberine (B55584), a well-known protoberberine alkaloid with the 5,6-dihydrodibenzo[a,g]quinolizinium core. This was accomplished by introducing and expressing a suite of genes that encode the necessary enzymes for the multi-step conversion of a simple precursor into the final complex molecule. acs.org Key strategies to improve the yield of the target compound include identifying and overexpressing the genes for bottleneck enzymes in the pathway, which can significantly increase the metabolic flux towards the product. acs.org

Computational tools are playing an increasingly important role in guiding these metabolic engineering efforts. Algorithms like Flux Balance Analysis (FBA) can be used to model the metabolic network of a cell and predict the effects of genetic modifications. nih.gov These in silico models help to identify which genes to knock out or overexpress to maximize the production of the target compound while maintaining cell viability and growth. nih.gov For instance, a computational method named AERITH has been developed to rapidly identify optimal combinations of metabolic reaction deletions to enhance the production of specific compounds. nih.gov

Quantitative heterologous pathway design algorithms, such as QHEPath, can systematically evaluate thousands of biosynthetic scenarios to identify the most efficient routes for producing a target molecule. nih.gov These tools can reveal that the introduction of specific heterologous reactions can significantly improve the pathway yield for a majority of products. nih.gov The strategies identified often fall into categories such as carbon-conserving or energy-conserving, and can be selected based on the specific metabolic requirements of the product's synthesis pathway. nih.gov For example, if a pathway generates a surplus of reducing equivalents like NADH, specific engineering strategies can be employed to rebalance (B12800153) the redox state of the cell and further boost product yield. nih.gov

| Engineering Strategy | Organism | Target Compound | Key Outcome |

| Heterologous expression of 19 genes | Saccharomyces cerevisiae | Berberine | Complete biosynthesis of berberine achieved. acs.org |

| Overexpression of bottleneck enzymes and process optimization | Saccharomyces cerevisiae | Berberine | 643-fold increase in berberine titer. acs.org |

| AERITH computational design | E. coli | L-Phenylalanine | Reached 86% of the theoretical yield. nih.gov |

| QHEPath pathway design | Industrial microorganisms | Various (300 products) | Over 70% of product pathway yields can be improved. nih.gov |

Methodological Advancements in the Synthesis of Complex this compound Derivatives

The chemical synthesis of the 5,6-dihydrodibenzo[a,g]quinolizinium core and its derivatives is a field of active research, driven by the need for novel compounds for biological evaluation. Recent advancements have focused on developing more efficient and versatile synthetic routes that allow for the creation of a diverse library of these complex molecules. rsc.org

One notable advancement is the development of a copper-catalyzed intramolecular hetero-Diels-Alder reaction. nih.gov This method provides a highly efficient route to 5,6-dihydrodibenzo[b,h] nih.govnih.govnaphthyridines, which are structurally related to the quinolizinium system. The reaction proceeds under mild conditions and tolerates a wide range of substituents, enabling the synthesis of a diverse array of products in high yields. nih.gov The strategy involves the in situ generation of an electron-deficient heterodiene that then undergoes an intramolecular cyclization. nih.gov

Another approach involves the synthesis of new quinolizinium-based fluorescent compounds from quinolines and internal alkyne substrates. rsc.org This method has been successful in producing a library of novel quinolizinium compounds with isolated yields of up to 65%. rsc.org The photophysical properties of these compounds have been systematically studied, and their potential applications in visible-light-induced photocatalysis have been demonstrated. rsc.org

The synthesis of protoberberine alkaloids, which contain the 5,6-dihydrodibenzo[a,g]quinolizinium backbone, has also seen significant progress. acs.org These natural products serve as privileged starting materials for the development of new therapeutic agents. For example, 13-benzylberberine derivatives have been prepared and evaluated for their antiviral activity. acs.org The ability to synthetically modify the core structure at specific positions, such as the 13-position, is crucial for developing derivatives with improved biological activity. acs.org

These synthetic advancements are critical for generating the novel chemical entities needed for drug discovery programs. They provide the tools to systematically explore the chemical space around the 5,6-dihydrodibenzo[a,g]quinolizinium scaffold and to optimize the properties of lead compounds.

| Synthetic Method | Key Reagents/Catalysts | Product Class | Key Features |

| Intramolecular hetero-Diels-Alder reaction | Copper bromide (CuBr2) | 5,6-Dihydrodibenzo[b,h] nih.govnih.govnaphthyridines | High efficiency, mild conditions, broad substrate scope. nih.gov |

| Reaction of quinolines and internal alkynes | Not specified | Quinolizinium-based fluorescent compounds | Good isolated yields, useful for photocatalysis. rsc.org |

| Semisynthesis from natural protoberberines | Berberine | 13-Benzylberberine derivatives | Access to novel derivatives with potential antiviral activity. acs.org |

Integrated Computational and Experimental Approaches for Mechanism Elucidation and Drug Discovery

The integration of computational and experimental methods has become a cornerstone of modern drug discovery, enabling a more rapid and rational approach to identifying and optimizing new drug candidates. nih.govnih.gov This synergistic strategy is particularly valuable for complex targets and scaffolds like the 5,6-dihydrodibenzo[a,g]quinolizinium system. Computational techniques can significantly reduce the time and cost associated with the initial stages of drug discovery by prioritizing which molecules to synthesize and test. researchgate.net

Computational approaches can be broadly categorized into structure-based and ligand-based methods. nih.govyoutube.com Structure-based drug design relies on the three-dimensional structure of the biological target, often determined through experimental techniques like X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking, a key structure-based method, predicts how a small molecule (ligand) binds to a target protein, allowing researchers to estimate the binding affinity and identify key interactions. nih.govco-ac.com This information can then be used to design molecules that bind more tightly and selectively to the target. youtube.com

In the absence of a known target structure, ligand-based methods can be employed. nih.govyoutube.com These approaches use the properties of a set of known active molecules to build a model, or pharmacophore, that defines the essential structural features required for biological activity. youtube.com This model can then be used to virtually screen large databases of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are another ligand-based approach that correlates the chemical structure of compounds with their biological activity. nih.gov

The predictions from these in silico methods are then validated and refined through experimental testing. researchgate.net Promising compounds identified through virtual screening are synthesized and their biological activity is evaluated in in vitro and in vivo assays. researchgate.net The experimental results provide crucial feedback that is used to improve the computational models in an iterative cycle of design, synthesis, and testing. nih.gov For example, if a computational model predicts high activity for a compound that is found to be inactive experimentally, the model can be adjusted to better account for the features that led to the incorrect prediction.

This integrated approach has been successfully applied to various drug discovery challenges, from identifying new antituberculosis agents to developing novel enzyme inhibitors. nih.govresearchgate.net By combining the predictive power of computational methods with the empirical validation of experimental techniques, researchers can more efficiently navigate the complex landscape of drug discovery and accelerate the development of new medicines.

| Computational Method | Experimental Counterpart | Application in Drug Discovery |

| Molecular Docking | X-ray crystallography, NMR spectroscopy | Predicts binding mode and affinity of a ligand to a target protein. nih.govco-ac.com |

| Pharmacophore Modeling | Synthesis and biological testing of analogs | Identifies essential structural features for activity. youtube.com |

| Virtual Screening | High-Throughput Screening (HTS) | Filters large compound libraries to identify potential hits. nih.govnih.gov |

| QSAR | In vitro/in vivo activity assays | Correlates chemical structure with biological activity. nih.gov |

Q & A

How can researchers optimize the synthesis of 5,6-Dihydrodibenzo(a,g)quinolizinium derivatives for improved yield?

Basic

To enhance synthesis efficiency, focus on cost-effective routes with mild reaction conditions. Evidence suggests using haloquinolizinium salts and Stille coupling with N-heteroarylstannanes to construct donor-acceptor chromophores . For SAR studies, introduce substituents (e.g., methoxy or methylenedioxy groups) during intermediate synthesis, as seen in the preparation of 6,7-dihydro-9,10-dimethoxydibenzo[a,f]quinolizinium salts . Scale-up requires optimizing solvent systems (e.g., ethanol/water mixtures) and purification via recrystallization .

What spectroscopic techniques are recommended for structural characterization of this compound?

Basic

Use ¹H/¹³C NMR to confirm the tetracyclic skeleton and substituent positions, particularly methoxy groups. Mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy identifies π→π* transitions in chromophores . X-ray crystallography is critical for resolving stereochemistry, as applied in protoberberine alkaloid studies .

How can structure-activity relationship (SAR) studies be designed to enhance the P2X7 antagonistic activity of this compound derivatives?

Advanced

Modify the D-ring substituents to improve receptor affinity. For example, Lee et al. (2009) substituted the quinolizinium core with electron-withdrawing groups (e.g., nitro) and observed enhanced P2X7 antagonism (IC₅₀ = 13.9 µM for iodide derivatives) . Use molecular docking to predict binding interactions and prioritize synthetic targets. Validate activity via calcium flux assays in HEK293 cells expressing P2X7 receptors .

What strategies are effective in resolving contradictions in reported bioactivity data for this compound compounds?

Advanced

Discrepancies often arise from methodological differences. Standardize assays (e.g., MIC values using CLSI guidelines) and verify compound purity via HPLC (>98%) . Cross-validate results using orthogonal techniques: e.g., compare DNA intercalation (fluorescence displacement) with topoisomerase inhibition (gel electrophoresis) . Replicate studies under controlled storage conditions (-20°C, desiccated) to exclude degradation artifacts .

What are the primary natural sources and extraction protocols for this compound alkaloids?

Basic

Isolate the compound from Fibraurea recisa (黄藤) or Coptis rhizome via ethanol extraction. Acid-base partitioning (HCl/NaOH) separates alkaloids from plant matrices, followed by column chromatography (silica gel, CH₂Cl₂/MeOH gradient) . Purity is confirmed via melting point analysis and TLC (Rf = 0.4 in CHCl₃:MeOH 9:1) .

How does the incorporation of this compound into chromophores enhance nonlinear optical (NLO) properties?

Advanced

The quinolizinium cation acts as a strong electron acceptor in D-A+ architectures. Its planar structure and charge delocalization increase intrinsic polarization, boosting first hyperpolarizability (β). For example, Stille-derived chromophores exhibit β values 2–3× higher than pyridinium analogues . Measure β via hyper-Rayleigh scattering and optimize by varying donor heterocycles (e.g., thiophene vs. pyrrole) .

What in vitro assays are commonly used to evaluate the antimicrobial efficacy of this compound derivatives?

Basic

Use broth microdilution (CLSI M07-A10) to determine MICs against Gram-positive pathogens (e.g., S. aureus). Time-kill assays assess bactericidal kinetics, while biofilm inhibition is quantified via crystal violet staining . For mechanistic insights, perform membrane depolarization assays (DiSC3(5) probe) and NorA efflux pump inhibition .

What computational methods are employed to predict the electronic properties of quinolizinium-based NLO materials?

Advanced

Apply DFT calculations (B3LYP/6-31G*) to model charge transfer and frontier molecular orbitals. Compare with MP2 for electron correlation effects . Solvent interactions are simulated using PCM. For SAR, conduct docking studies (AutoDock Vina) on P2X7 or DNA targets .

How do researchers assess the purity and stability of this compound derivatives under different storage conditions?

Basic

Stability is tested via accelerated degradation studies (40°C/75% RH for 6 months). Monitor purity by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and track decomposition products (e.g., demethylation) via LC-MS . Store lyophilized compounds at -20°C in amber vials to prevent photodegradation .

What experimental approaches are used to investigate the interaction between this compound derivatives and biological targets like DNA or enzymes?

Advanced

Fluorescence quenching (ethidium bromide displacement) quantifies DNA binding affinity. For enzyme inhibition, use in vitro assays (e.g., topoisomerase I relaxation assay) and ITC for thermodynamic profiling . Structural insights are obtained via X-ray crystallography of ligand-enzyme complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.